molecular formula C10H11NO4 B1487599 N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide CAS No. 1241040-16-3

N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide

Cat. No. B1487599
CAS RN: 1241040-16-3
M. Wt: 209.2 g/mol
InChI Key: DEDYDJBOLQRCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide, also known as BHAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHAM is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Pharmacological Effects and Potential Applications

  • Neuropharmacology and Psychotomimetic Effects : Compounds related to "N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide" have been studied for their pharmacological effects. For instance, derivatives of 3,4-(methylenedioxy)amphetamine (MDA), a known psychotomimetic agent, have been synthesized and evaluated for their ability to increase spontaneous motor activity and elicit behavioral effects in mice. These studies suggest that steric effects of substituents on the benzodioxole ring can significantly influence the activity of such compounds, indicating potential research avenues in neuropharmacology and the design of compounds with specific psychoactive effects (Nichols & Kostuba, 1979).

  • Antifungal and Antibacterial Agents : New compounds with a thiazolyl-benzamide structure, including some derivatives related to the target molecule, have been synthesized and evaluated for antifungal activity. These findings underline the potential of such molecules in developing new antifungal agents, which could contribute to addressing the increasing resistance to existing antimicrobial drugs (Narayana et al., 2004).

  • Histone Deacetylase Inhibitors : Research has explored the synthesis and biological evaluation of benzamide derivatives, including N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, as novel histone deacetylase inhibitors. These compounds have shown inhibitory activity against the enzymes and possess antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Jiao et al., 2009).

Organic Synthesis and Chemical Studies

  • Synthesis and Structural Studies : Efforts in organic synthesis have led to the development of novel methods and compounds with unique structures and properties. For example, studies on the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide and their insecticidal activity demonstrate the versatility of benzodioxole derivatives in creating compounds with potential applications in agriculture (Sawada et al., 2003).

  • Crystal Structure Analysis : Research on the crystal structure of related compounds, such as N-hydroxypropanamide, provides fundamental insights into the molecular interactions and hydrogen-bonded framework structures. This knowledge is crucial for understanding the physical properties of these compounds and designing materials with specific characteristics (Ferguson & Glidewell, 2001).

Biochemical Analysis

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which are crucial for gene expression regulation . The interaction with HDACs suggests that this compound may influence chromatin remodeling and gene transcription.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as HDACs, inhibiting their activity . This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways may contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues can influence its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)10(13)11-7-2-3-8-9(4-7)15-5-14-8/h2-4,6,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDYDJBOLQRCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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